6-ethoxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
6-ethoxy-N-(7H-purin-6-yl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7O2/c1-2-21-8-3-7(13-4-14-8)12(20)19-11-9-10(16-5-15-9)17-6-18-11/h3-6H,2H2,1H3,(H2,15,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYUNUSDXVBUEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=NC=NC3=C2NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Purine Moiety: The purine ring can be synthesized through a series of reactions starting from simple precursors like formamide and cyanamide.
Formation of the Pyrimidine Moiety: The pyrimidine ring is often synthesized from β-dicarbonyl compounds through cyclization reactions.
Coupling of Purine and Pyrimidine Rings: The purine and pyrimidine rings are coupled through a series of condensation reactions, often involving reagents like phosphorus oxychloride and amines.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Applications of 6-ethoxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide
This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary applications revolve around its use as a building block in synthesizing complex molecules, its interactions with nucleic acids and proteins, and its potential as an anticancer and antiviral agent.
Chemical Reactions and Properties
This compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Types of Reactions:
- Oxidation: Can be oxidized using hydrogen peroxide or potassium permanganate. The major products depend on specific conditions and reagents but may yield carboxylic acids.
- Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride and may produce alcohols or amines.
- Substitution: Nucleophilic substitution can occur at the ethoxy group using reagents like sodium hydride and alkyl halides.
Research Applications
This compound has found applications across various scientific disciplines.
- Chemistry: It serves as a fundamental building block in synthesizing more complex molecules.
- Biology: This compound is studied for its interactions with nucleic acids and proteins.
- Medicine: Researches explore its potential as an anticancer and antiviral agent. It targets enzymes involved in DNA replication and repair, such as DNA polymerase and topoisomerase. It interferes with nucleotide synthesis, potentially inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Industry: It is utilized in developing pharmaceuticals and agrochemicals.
Molecular Mechanism of Action
The compound interacts with specific molecular targets, notably enzymes involved in DNA replication and repair processes, such as DNA polymerase and topoisomerase. By interfering with nucleotide synthesis, it can inhibit cell proliferation and induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: This compound targets enzymes involved in DNA replication and repair, such as DNA polymerase and topoisomerase.
Pathways Involved: It interferes with the synthesis of nucleotides, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s closest analogs include 9-(1-ethoxyethyl)purines and 6-substituted purine-pyrimidine hybrids (Table 1).
Table 1: Structural Comparison of Key Analogs
- Substituent Position: In 9-(1-ethoxyethyl)purines, the ethoxyethyl group at N9 enhances solubility but may reduce stability under alkaline conditions due to steric and electronic effects . Similarly, the ethoxy group in the target compound likely improves lipophilicity compared to hydroxyl or amino-substituted analogs.
Spectroscopic and Stability Properties
Evidence from related compounds highlights substituent-dependent trends:
- NMR Shifts: In 9-(1-ethoxyethyl)purines, $^{13}\text{C}$ NMR signals for C4 and C5 shift predictably based on substituent position (N9 vs. N7), with N9 substitution yielding shifts closer to ribofuranosyl derivatives . This suggests that the target compound’s purine-pyrimidine linkage may similarly stabilize specific electronic environments.
- Solvolytic Stability : Alkaline conditions promote decomposition in ethoxyethyl-substituted purines via cleavage of the ether linkage . The ethoxy group in the target compound may confer comparable susceptibility to hydrolysis, necessitating pH-controlled handling.
Table 2: Stability and Spectroscopic Trends
Research Implications and Gaps
- Substituent Position : N9 substitution in purines avoids steric clashes observed in N7 analogs, as seen in NMR studies .
- Functional Group Stability : Ethoxy groups require careful handling in alkaline environments, a consideration for drug formulation or catalytic applications.
Further studies should prioritize crystallographic analysis (using tools like SHELX or ORTEP ) to resolve the compound’s 3D structure and validate computational predictions.
Biological Activity
6-ethoxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide is a heterocyclic compound exhibiting significant biological activity, particularly in the fields of oncology and endocrinology. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique fusion of purine and pyrimidine structures, characterized by the following molecular formula and weight:
- Molecular Formula : C_{13}H_{14}N_{4}O_{2}
- Molecular Weight : Approximately 285.26 g/mol
This compound is identified by its CAS number 2034580-80-6 and is notable for its interactions with various biological targets.
This compound primarily functions as an inhibitor of estrogen sulfotransferase , an enzyme crucial in the metabolism of estrogens. By inhibiting this enzyme, the compound may alter estrogen-related pathways, making it a candidate for hormone-related therapies. Additionally, it has been shown to interact with enzymes involved in DNA replication and repair, such as DNA polymerase and topoisomerase, leading to:
- Inhibition of cell proliferation
- Induction of apoptosis in cancer cells .
Anticancer Potential
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines, including:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 3.0 | Apoptosis induction |
| A549 | 5.5 | Cell cycle arrest |
| Colo-205 | 2.8 | DNA damage response |
These results suggest that the compound's ability to inhibit estrogen metabolism may contribute to its anticancer effects, particularly in hormone-dependent cancers .
Interaction with Nucleic Acids
The compound has also been studied for its interactions with nucleic acids. It shows potential in modulating the activity of DNA-binding proteins, which can affect gene expression and cellular responses to DNA damage. This property positions it as a valuable tool in cancer research and therapy .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxicity of this compound on several cancer cell lines using MTT assays. The compound demonstrated significant cytotoxic effects, with IC50 values ranging from 2.8 to 5.5 μM across different cell lines .
- Hormone Modulation : Another investigation focused on the compound's role as an estrogen sulfotransferase inhibitor. The study highlighted its potential in treating estrogen-dependent conditions by modulating estrogen levels and activity .
Q & A
Q. What synthetic methodologies are commonly employed for 6-ethoxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide, and how are reaction conditions optimized?
The synthesis involves coupling pyrimidine-4-carboxamide derivatives with purine precursors. Alkylation of purines using reagents like 1-chloro-diethylether under anhydrous conditions (e.g., DMF, 0°C to RT) is critical. Protecting groups (e.g., ethoxyethyl) prevent undesired substitutions. Stoichiometric optimization (e.g., 1.2 equivalents of HBTU coupling agent) and inert atmospheres improve yields. Post-synthesis, silica gel chromatography (methanol/DCM gradients) isolates the product .
Q. Which spectroscopic techniques validate the structure of this compound?
- NMR : ^1H NMR identifies ethoxy protons (δ 1.3 ppm, triplet; δ 4.0 ppm, quartet) and purine aromatic protons (δ 8.5-9.0 ppm). ^13C NMR confirms carbonyl (δ 165 ppm) and purine carbons.
- HRMS : ESI-MS ([M-H]⁻) provides exact mass verification.
- IR : Amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) are diagnostic.
- HPLC : C18 columns with acetonitrile/water gradients assess purity (>90%) .
Q. What purification strategies are effective for isolating this compound?
Silica gel chromatography (5-10% methanol/DCM) removes unreacted starting materials. Recrystallization (ethanol/water) enhances crystallinity. Preparative HPLC (0.1% TFA in acetonitrile/water) resolves stubborn impurities. TLC (UV visualization) monitors fraction purity .
Advanced Research Questions
Q. How can computational methods accelerate the design of derivatives of this compound?
Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. ICReDD’s workflow integrates reaction path searches with experimental data to prioritize conditions, reducing optimization time. COSMO-RS predicts solvent effects, while molecular docking screens bioactivity. Machine learning identifies structure-activity relationships .
Q. What crystallographic challenges arise when refining this compound using SHELX?
Ethoxy group disorder and crystal twinning complicate refinement. SHELXL’s TWIN and PART commands model disorder. High-resolution data (>1.0 Å) enable anisotropic displacement parameters. For twinned data, SHELXD’s dual-space algorithms improve phasing. Validation with PLATON checks for overfitting .
Q. What methodologies elucidate the pharmacokinetics and metabolism of this compound?
Radiolabeling (e.g., ^14C at purine C-8) tracks absorption/excretion. In vitro assays with human liver microsomes (HL-mix 13) identify CYP isoforms (e.g., CYP3A4) responsible for oxidation. LC-MS/MS quantifies metabolites (e.g., hydroxylated derivatives). Rodent studies measure bioavailability and plasma t½ .
Q. How should discrepancies between HPLC purity and NMR integration ratios be resolved?
Non-UV active impurities (e.g., salts) may skew HPLC results. Orthogonal methods like HRMS confirm molecular integrity. 2D NMR (e.g., HSQC, HMBC) validates structural assignments. Adjusting HPLC gradients or using ion-pairing agents (e.g., TFA) improves separation .
Q. Which statistical experimental design (DoE) approaches optimize synthesis conditions?
Fractional factorial designs screen variables (temperature, catalyst loading) with minimal runs. Response surface methodology (RSM) models nonlinear interactions, identifying optimal conditions (e.g., 60°C, 1.5 eq. reagent). Central composite designs validate robustness. Software like MODDE or JMP automates analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
